8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H4BrClN2O. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry . This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 6th positions, respectively, and a formyl group at the 3rd position of the imidazo[1,2-a]pyridine ring .
Preparation Methods
The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of imidazo[1,2-a]pyridine, followed by formylation at the 3rd position. The reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid, while reduction yields 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-methanol .
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: This compound has a similar structure but lacks the formyl group at the 3rd position.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: This compound is similar but does not have the formyl group at the 3rd position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-7-1-5(10)3-12-6(4-13)2-11-8(7)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHIZLIAMHTGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674795 |
Source
|
Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093092-63-7 |
Source
|
Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093092-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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